An In-depth Technical Guide to α-Benzoin Oxime: Chemical Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to α-Benzoin Oxime: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structure, and key experimental applications of α-benzoin oxime. All quantitative data is summarized for clarity, and detailed methodologies for cited experiments are provided to facilitate replication and further research.
Chemical Properties and Structure
Alpha-benzoin oxime, also known as cupron, is a versatile organic compound widely recognized for its ability to form stable complexes with various metal ions.[1][2] This property makes it a valuable reagent in analytical chemistry, particularly for the gravimetric and spectrophotometric determination of metals such as copper, molybdenum, and tungsten.[2][3][4]
Structural Information
The structure of α-benzoin oxime features both a hydroxyl (-OH) and an oxime (=NOH) functional group, which are key to its chelating properties.[1] The IUPAC name for this compound is (2E)-2-(N-hydroxyimino)-1,2-diphenylethan-1-ol.[5][6]
| Identifier | Value |
| IUPAC Name | (2E)-2-(N-hydroxyimino)-1,2-diphenylethan-1-ol[5][6] |
| CAS Number | 441-38-3[2][7] |
| Molecular Formula | C₁₄H₁₃NO₂[2][8] |
| Molecular Weight | 227.26 g/mol [2][8] |
| SMILES | O\N=C(\C(O)c1ccccc1)c2ccccc2[9][10] |
| InChI | 1S/C14H13NO2/c16-14(12-9-5-2-6-10-12)13(15-17)11-7-3-1-4-8-11/h1-10,14,16-17H/b15-13+[9][10] |
| InChI Key | WAKHLWOJMHVUJC-FYWRMAATSA-N[1][11] |
Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | White to pale cream or pale brown crystalline powder. | [5][8][12] |
| Melting Point | 153-155 °C | [8][10][13] |
| Boiling Point | ~369 - 418 °C (estimate) | [6][8][14] |
| Solubility | Slightly soluble in water; Soluble in ethanol (B145695) (0.1 g/mL). | [8][11][13] |
| Stability | Stable, but may be light sensitive. Incompatible with strong oxidizing agents. | [6][8] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analytical applications of α-benzoin oxime are presented below.
Synthesis of α-Benzoin Oxime
The most common method for synthesizing α-benzoin oxime is the condensation reaction of benzoin (B196080) with hydroxylamine (B1172632) hydrochloride.[1] A green synthesis approach starting from benzaldehyde (B42025) has also been reported.[2][13]
Protocol: Synthesis from Benzoin
This protocol is adapted from established methods.[8]
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.4 g of hydroxylamine hydrochloride in 100 mL of methanol (B129727).
-
Addition of Reactants: To the solution from step 1, add 21.2 g of finely powdered benzoin and 12.6 g of sodium bicarbonate.
-
Reaction: Stir the mixture at room temperature (25-28 °C) for 8 hours. Carbon dioxide gas will be evolved during the reaction.
-
Solvent Removal: After the reaction is complete, remove approximately 80% of the methanol by distillation under reduced pressure.
-
Precipitation: Pour the remaining reaction mixture into approximately 400 mL of warm water while stirring vigorously. A voluminous white precipitate of crude α-benzoin oxime will form.
-
Isolation: Allow the mixture to cool to room temperature, then collect the white precipitate by vacuum filtration.
-
Washing: Wash the precipitate three times with distilled water.
-
Drying: Dry the collected solid to obtain the crude product.
Purification by Recrystallization
The crude α-benzoin oxime can be purified by recrystallization from benzene (B151609) or an ethanol-water mixture to yield a product with a melting point of 154-155 °C.[8]
Protocol: Recrystallization from Benzene
-
Dissolution: Place the crude α-benzoin oxime in a flask and add a sufficient amount of benzene to dissolve it upon heating.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Reflux: Reflux the benzene solution for approximately 30 minutes.
-
Crystallization: Allow the solution to cool slowly to room temperature, which will induce crystallization. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals to obtain pure α-benzoin oxime.
Gravimetric Determination of Copper(II)
Alpha-benzoin oxime is an effective precipitating agent for the quantitative determination of copper.[9]
Protocol: Gravimetric Analysis of Copper(II)
This protocol is a general guideline based on established principles of gravimetric analysis.
-
Sample Preparation: Accurately weigh a sample containing a known amount of copper and dissolve it in a suitable solvent in a beaker.
-
pH Adjustment: Adjust the solution to be ammoniacal by the addition of ammonium (B1175870) hydroxide (B78521).
-
Precipitation: Heat the solution and add a 2% alcoholic solution of α-benzoin oxime slowly with constant stirring. A green precipitate of the copper(II)-α-benzoin oxime complex will form. Continue adding the reagent until no further precipitation is observed.
-
Digestion: Allow the precipitate to digest in the hot solution for a period to encourage the formation of larger, more easily filterable particles.
-
Filtration: Filter the hot solution through a pre-weighed sintered glass crucible.
-
Washing: Wash the precipitate with hot, dilute ammonium hydroxide followed by hot water to remove any soluble impurities.
-
Drying: Dry the crucible containing the precipitate in an oven at 110-120 °C to a constant weight.
-
Calculation: The weight of the copper in the sample can be calculated from the weight of the precipitate using the appropriate gravimetric factor.
Visualized Workflows and Mechanisms
The following diagrams illustrate the synthesis workflow and the chelation mechanism of α-benzoin oxime.
Caption: Synthesis and Purification Workflow of α-Benzoin Oxime.
Caption: Chelation of a Metal Ion by α-Benzoin Oxime.
References
- 1. alpha-Benzoin oxime | Benchchem [benchchem.com]
- 2. aminer.org [aminer.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. CN1079733A - The synthetic method of a-benzoin oxime - Google Patents [patents.google.com]
- 7. scite.ai [scite.ai]
- 8. Novel Spectrophotometric Method for the Determination of Molybdenum in a PVA Medium | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. CN102702023B - Synthesis method of trans-alpha-benzoinoxime - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. scribd.com [scribd.com]
- 14. chem.libretexts.org [chem.libretexts.org]
